molecular formula C17H26N6O3S B14926490 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B14926490
M. Wt: 394.5 g/mol
InChI Key: YXBWIQFUEWFVCW-UHFFFAOYSA-N
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Description

N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N3-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . These methods allow for the efficient construction of the pyrazole scaffold, which is crucial for the compound’s biological activity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent . Its ability to inhibit specific enzymes and pathways makes it a valuable tool for studying disease mechanisms and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N3-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves the inhibition of key enzymes and molecular pathways. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in Leishmania parasites . This inhibition disrupts the parasite’s metabolic processes, leading to its death.

Comparison with Similar Compounds

Similar compounds to N3-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE include other pyrazole derivatives such as hydrazine-coupled pyrazoles . These compounds share a similar core structure but may differ in their substituents and overall pharmacological profiles. The uniqueness of N3-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H26N6O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C17H26N6O3S/c1-12-15(10-21(3)20-12)8-18-17(24)14-6-5-7-23(11-14)27(25,26)16-9-19-22(4)13(16)2/h9-10,14H,5-8,11H2,1-4H3,(H,18,24)

InChI Key

YXBWIQFUEWFVCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CN(N=C3C)C

Origin of Product

United States

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